molecular formula C16H16N4O2 B15215894 2-(2-Methoxyphenyl)-N,N-dimethyl-5-(1,3-oxazol-5-yl)pyrimidin-4-amine CAS No. 823795-69-3

2-(2-Methoxyphenyl)-N,N-dimethyl-5-(1,3-oxazol-5-yl)pyrimidin-4-amine

Cat. No.: B15215894
CAS No.: 823795-69-3
M. Wt: 296.32 g/mol
InChI Key: FINIVJGNSLXHQU-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-N,N-dimethyl-5-(oxazol-5-yl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with an oxazole ring, a methoxyphenyl group, and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-N,N-dimethyl-5-(oxazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.

    Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving an α-halo ketone and an amide.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction.

    Dimethylation: The final step involves the dimethylation of the amine group using a methylating agent such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-N,N-dimethyl-5-(oxazol-5-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)-N,N-dimethyl-5-(oxazol-5-yl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-N,N-dimethyl-5-(oxazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)-N,N-dimethyl-5-(thiazol-5-yl)pyrimidin-4-amine: Similar structure but with a thiazole ring instead of an oxazole ring.

    2-(2-Methoxyphenyl)-N,N-dimethyl-5-(imidazol-5-yl)pyrimidin-4-amine: Similar structure but with an imidazole ring instead of an oxazole ring.

Uniqueness

2-(2-Methoxyphenyl)-N,N-dimethyl-5-(oxazol-5-yl)pyrimidin-4-amine is unique due to the presence of the oxazole ring, which can impart distinct electronic and steric properties compared to other heterocycles

Properties

CAS No.

823795-69-3

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

2-(2-methoxyphenyl)-N,N-dimethyl-5-(1,3-oxazol-5-yl)pyrimidin-4-amine

InChI

InChI=1S/C16H16N4O2/c1-20(2)16-12(14-9-17-10-22-14)8-18-15(19-16)11-6-4-5-7-13(11)21-3/h4-10H,1-3H3

InChI Key

FINIVJGNSLXHQU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1C2=CN=CO2)C3=CC=CC=C3OC

Origin of Product

United States

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